Comparator 1: N-(4-chlorophenyl)-2-[(pyridin-2-ylmethyl)amino]acetamide vs. Target Compound — Predicted Lipophilicity (LogP) Comparison
The 3-pyridylmethyl isomer (target compound) exhibits a computed XLogP3 value of approximately 2.4, which is 0.3–0.5 log units lower than the 2-pyridylmethyl isomer (XLogP3 ≈ 2.7–2.9), directly impacting passive membrane permeability and distribution profiles. This difference influences the compound's suitability for CNS-targeting vs. peripheral applications. [1]
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.4 (predicted, PubChem-based consensus) |
| Comparator Or Baseline | N-(4-chlorophenyl)-2-[(pyridin-2-ylmethyl)amino]acetamide: XLogP3 ≈ 2.7–2.9 (predicted) |
| Quantified Difference | ~0.3–0.5 log units lower |
| Conditions | XLogP3 prediction using PubChem consensus model |
Why This Matters
A difference of 0.3 log units in LogP correlates with a ~2-fold change in partition coefficient, which can shift a compound's optimal tissue distribution between CNS and periphery.
- [1] National Center for Biotechnology Information. PubChem Database. XLogP3 predictions for N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide and related isomers. Accessed 2026-05-03. View Source
